1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane typically involves multiple steps, including the formation of the phenoxy and piperazinyl moieties, followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenoxy and piperazinyl moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the acetyl group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane
- 1-(2-Acetylphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane
- 1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)butane
Uniqueness
1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
63744-51-4 |
---|---|
Molekularformel |
C23H32Cl2N2O4 |
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
1-[2-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-4-hydroxyphenyl]ethanone;dihydrochloride |
InChI |
InChI=1S/C23H30N2O4.2ClH/c1-16-4-5-19(12-17(16)2)25-10-8-24(9-11-25)14-21(28)15-29-23-13-20(27)6-7-22(23)18(3)26;;/h4-7,12-13,21,27-28H,8-11,14-15H2,1-3H3;2*1H |
InChI-Schlüssel |
IBUZZCYYOXZDPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=C(C=CC(=C3)O)C(=O)C)O)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.